Tert-butyl ((2R,3S)-2-(hydroxymethyl)oxetan-3-YL)carbamate
Description
Tert-butyl ((2R,3S)-2-(hydroxymethyl)oxetan-3-YL)carbamate is a chiral oxetane derivative featuring a hydroxymethyl group at the 2-position and a tert-butyl carbamate moiety at the 3-position of the oxetane ring. The (2R,3S) stereochemistry confers distinct spatial and electronic properties, influencing its reactivity, solubility, and intermolecular interactions. Oxetanes are valued in medicinal chemistry for their ring strain, which enhances metabolic stability and bioavailability compared to larger cyclic ethers.
Properties
IUPAC Name |
tert-butyl N-[(2R,3S)-2-(hydroxymethyl)oxetan-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-6-5-13-7(6)4-11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIVOTLOANDCEL-BQBZGAKWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CO[C@H]1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sodium Borohydride-Mediated Reduction
A widely employed method involves the reduction of a β-keto-carbamate intermediate using sodium borohydride (NaBH₄). In one protocol, (3S)-3-(tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone is dissolved in tetrahydrofuran (THF) and ethanol at 10°C, followed by the addition of NaBH₄. The reaction proceeds at 10–20°C for 1 hour, yielding 56% of the diastereomerically enriched product after acidic workup and crystallization. Impurities include 2.6% of the des-chloro byproduct and 1.0% of the (2R,3S)-diastereomer, highlighting the need for precise temperature control.
Key Parameters
-
Solvent System : THF/ethanol (1:1 v/v)
-
Temperature : 10–20°C
-
Yield : 56%
-
Diastereomeric Ratio (dr) : 97:3 (desired:undesired)
Aluminum Isopropoxide-Catalyzed Meerwein-Ponndorf-Verley Reduction
Aluminum isopropoxide (Al(OiPr)₃) enables selective reduction under mild reflux conditions. A mixture of (3S)-3-(tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone and Al(OiPr)₃ in isopropyl alcohol is heated to reflux for 3 hours, achieving an 80% yield after recrystallization. This method minimizes byproduct formation (<2%) and is scalable to industrial production due to its operational simplicity.
Optimization Insights
-
Catalyst Loading : 35 g per 100 g substrate
-
Workup : pH adjustment to 3.0–4.0 with acetic acid
-
Purity : >95% after recrystallization
Diisobutylaluminum Hydride (DIBAH) Reductions with Additives
DIBAH in Toluene with Cyclohexanol
Cyclohexanol acts as a stabilizing agent in DIBAH-mediated reductions. A solution of tert-butyl [1(S)-benzyl-2-oxo-3-chloropropyl]carbamate in toluene is treated with DIBAH and cyclohexanol at room temperature for 2 hours, yielding pale-yellow crystals after extraction. While quantitation data are limited, this method demonstrates improved solubility of intermediates, reducing side reactions.
Reaction Conditions
-
Additive : 20 mmol cyclohexanol per 5 mmol substrate
-
Solvent : Toluene
-
Workup : Hydrolysis with 1 N HCl, ethyl acetate extraction
Oxetane Ring Formation via Cyclization
Base-Mediated Cyclization of β-Hydroxycarboxylic Acids
A cyclization strategy reported in synthetic literature involves treating β-hydroxycarboxylic acids with NaHCO₃ in THF/water (1:1) at room temperature. For example, 2-methyl-4-oxo-3-oxetanylcarbamic acid esters are synthesized via this route, with the oxetane ring forming in 15 hours. Applied to the target compound, this method would require a β-hydroxy precursor with appropriate stereochemistry.
Critical Factors
-
Base : NaHCO₃ (2 equiv)
-
Reaction Time : 15–18 hours
-
Temperature : 25°C
Carbamate Protection Strategies
Boc Group Introduction Using Di-tert-Butyl Dicarbonate
The tert-butoxycarbonyl (Boc) group is introduced via reaction of the amine intermediate with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. In a representative procedure, (2R,3S)-3-amino-1-chloro-2-hydroxy-4-phenylbutane hydrochloride is treated with Boc₂O in toluene at pH 7.0, yielding 68% of the Boc-protected product with a 95:5 dr.
Protocol Details
-
Base : 4 M NaOH (for pH maintenance)
-
Solvent : Toluene
-
Yield : 68%
-
Diastereomeric Ratio : 95:5
Comparative Analysis of Methods
| Method | Reagents | Yield | dr | Key Advantage |
|---|---|---|---|---|
| NaBH₄ Reduction | NaBH₄, THF/EtOH | 56% | 97:3 | Rapid reaction time |
| Al(OiPr)₃ Reduction | Al(OiPr)₃, iPrOH | 80% | >99:1 | High purity, scalability |
| DIBAH with Cyclohexanol | DIBAH, toluene | N/A | N/A | Improved intermediate solubility |
| Boc Protection | Boc₂O, NaOH | 68% | 95:5 | Efficient amine protection |
Industrial-Scale Optimization
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((2R,3S)-2-(hydroxymethyl)oxetan-3-YL)carbamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The oxetane ring can be reduced to form a more stable open-chain alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Open-chain alcohols.
Substitution: Various substituted oxetanes depending on the nucleophile used.
Scientific Research Applications
Tert-butyl ((2R,3S)-2-(hydroxymethyl)oxetan-3-YL)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active amines in vivo.
Mechanism of Action
The mechanism of action of Tert-butyl ((2R,3S)-2-(hydroxymethyl)oxetan-3-YL)carbamate involves the cleavage of the tert-butyl carbamate group under acidic or enzymatic conditions to release the active amine. This amine can then interact with biological targets, such as enzymes or receptors, to exert its effects. The oxetane ring’s strained structure also makes it a reactive intermediate in various chemical transformations.
Comparison with Similar Compounds
Comparison with Structural Analogs
Oxetane-Based Carbamates
PBLL1311 (tert-butyl N-[(2R,3S)-2-methyl-4-oxooxetan-3-yl]carbamate; CAS: 710354-67-9)
- Structural Differences : Replaces the hydroxymethyl group with a methyl group and introduces a 4-oxo substituent.
- The absence of hydroxymethyl limits hydrogen-bonding interactions compared to the target compound .
- Molecular Formula: C₉H₁₅NO₄; MW: 201.22.
PBLL1313 (tert-butyl N-[(3S)-2-oxooxetan-3-yl]carbamate; CAS: 98541-64-1)
- Structural Differences : Features a 2-oxo group instead of hydroxymethyl, with (3S) stereochemistry.
- Implications: The 2-oxo group creates a planar carbonyl region, enhancing dipole-dipole interactions but reducing hydrogen-bond donor capacity. This compound may exhibit lower solubility in polar solvents than the target .
- Molecular Formula: C₈H₁₃NO₄; MW: 187.2.
Pyrrolidine and Piperidine Derivatives
TERT-BUTYL ((3S,5R)-5-(HYDROXYMETHYL)PYRROLIDIN-3-YL)CARBAMATE (CAS: 1070295-74-7)
- Structural Differences : Five-membered pyrrolidine ring with hydroxymethyl at C5.
- The hydroxymethyl group retains hydrogen-bonding capacity, but the larger ring size may affect membrane permeability .
- Molecular Formula : C₁₁H₂₂N₂O₃; MW : 230.3.
Six-Membered Ring Systems
Omarigliptin Intermediate I (CAS: 951127-25-6)
- Structural Differences : Tetrahydro-2H-pyran core with 2,5-difluorophenyl and 5-oxo substituents.
- Implications: The six-membered ring reduces strain, enhancing thermodynamic stability. The difluorophenyl group introduces lipophilicity, while the oxo group may participate in keto-enol tautomerism, affecting reactivity .
- Molecular Formula: C₁₇H₂₀F₂NO₄; MW: 356.34.
Research Findings and Implications
- Hydrogen Bonding : The target compound’s hydroxymethyl group enables hydrogen-bond donation, which could improve crystal packing efficiency and solubility compared to methyl or oxo analogs .
- Stereochemical Impact : The (2R,3S) configuration may enhance enantioselective interactions in chiral environments, critical for pharmaceutical applications.
- Ring Strain : The oxetane core’s strain energy (~26 kcal/mol) likely increases reactivity in ring-opening reactions compared to pyrrolidine or tetrahydropyran derivatives .
Biological Activity
Tert-butyl ((2R,3S)-2-(hydroxymethyl)oxetan-3-YL)carbamate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications, supported by relevant data and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₇NO₄, with a molecular weight of 203.24 g/mol. The compound consists of a tert-butyl group linked to a carbamate functional group, which is further connected to a hydroxymethyl-substituted oxetane ring. This unique stereochemistry (2R,3S configuration) contributes significantly to its biological properties.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₇NO₄ |
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1177309-27-1 |
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. The general synthetic route includes the following steps:
- Formation of the Oxetane Ring : The precursor compound is treated with appropriate reagents under controlled conditions to form the oxetane structure.
- Carbamate Formation : The oxetane intermediate is reacted with tert-butyl carbamate to yield the final product.
- Purification : The compound is purified using techniques such as flash chromatography.
Preliminary studies suggest that this compound may interact favorably with various biological targets, including enzymes and receptors. Its structural similarity to known bioactive compounds indicates potential for therapeutic applications.
Case Studies and Research Findings
-
Anticancer Activity : Research has indicated that compounds similar to this compound exhibit cytotoxic effects against cancer cell lines. For instance, studies involving related oxetane derivatives have shown promising results in inhibiting tumor growth in vitro.
- Example Study : A study published in Molecular Pharmacology found that certain oxetane derivatives demonstrated significant inhibition of cancer cell proliferation through apoptosis induction mechanisms .
-
Enzyme Inhibition : Interaction studies have suggested that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. The binding affinity and specificity are currently under investigation.
- Potential Targets : Enzymes such as proteases and kinases are being evaluated for their interaction with this class of compounds .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| Tert-butyl N-{[3-(hydroxymethyl)oxetan-3-yl]methyl}carbamate | C₁₀H₁₉NO₄ | 1.00 |
| (S)-tert-butyl (1-hydroxy-4-methylpentan-2-yl)carbamate | C₁₀H₂₁NO₃ | 0.93 |
| Tert-butyl N-(piperidin-4-ylmethyl)carbamate | C₁₁H₂₃N₃O₂ | 0.84 |
This table highlights how the unique stereochemistry and cyclic structure of this compound may enhance its biological activity compared to more linear or less constrained structures.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing the tert-butoxycarbonyl (Boc) group into oxetane-based carbamates?
- Methodology : The Boc group is typically introduced via reaction of the amine precursor with di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions (e.g., triethylamine or NaHCO₃ in dichloromethane). Kinetic control at low temperatures (0–5°C) minimizes side reactions, such as oxetane ring-opening. Post-synthesis purification employs silica gel chromatography with gradient elution (hexane/ethyl acetate) .
Q. How can the stereochemical purity of (2R,3S)-configured carbamates be confirmed post-synthesis?
- Methodology : Combine nuclear Overhauser effect (NOE) NMR experiments with chiral HPLC. For example, use a Chiralpak® AD-H column with heptane/ethanol (90:10) to resolve enantiomers. Crystallographic validation via single-crystal XRD (e.g., SHELX-2018) confirms absolute configuration .
Q. What analytical techniques are critical for characterizing hydrolytic stability under varying pH conditions?
- Methodology : Monitor degradation kinetics using HPLC-MS under accelerated conditions (pH 2–12, 37°C). Quantify intact compound and hydrolysis products (e.g., oxetan-3-amine). Stability is enhanced by steric hindrance from the tert-butyl group, but acidic conditions may cleave the Boc moiety .
Advanced Research Questions
Q. How can conflicting structural data between XRD and NMR be resolved for conformationally flexible oxetane rings?
- Methodology : Perform dynamic NMR (DNMR) to assess ring puckering energy barriers. Compare experimental XRD torsional angles with DFT-optimized conformers (e.g., B3LYP/6-31G*). SHELXL refinement with anisotropic displacement parameters improves XRD accuracy .
Q. What computational approaches predict enantiomer-specific interactions with biological targets?
- Methodology : Use molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to simulate binding modes. For example, the (2R,3S) enantiomer may exhibit higher affinity for serine hydrolases due to hydrogen bonding with the hydroxymethyl group. Validate with surface plasmon resonance (SPR) binding assays .
Q. How can racemic mixtures be resolved without compromising oxetane ring integrity?
- Methodology : Enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) selectively hydrolyzes one enantiomer. Alternatively, employ chiral crown ethers in preparative HPLC. Monitor optical rotation ([α]D²⁵) to confirm enantiopurity .
Q. What strategies mitigate side reactions during nucleophilic substitutions on the oxetane ring?
- Methodology : Use bulky, non-nucleophilic bases (e.g., 2,6-lutidine) to suppress ring-opening. Low-temperature (-78°C) conditions with anhydrous solvents (THF) stabilize intermediates. Track reaction progress via in situ IR for carbonyl (C=O) stretch monitoring .
Q. How do stereoelectronic effects influence the reactivity of the hydroxymethyl group in catalytic transformations?
- Methodology : Investigate via Hammett σ⁺ correlations in oxidation reactions (e.g., TEMPO/NaClO). The (2R,3S) configuration’s gauche effect between hydroxymethyl and carbamate groups reduces oxidation rates compared to trans-diaxial conformers. Confirm with cyclic voltammetry .
Notes
- Key challenges include preserving oxetane ring stability during functionalization and resolving stereochemical ambiguities.
- Computational tools (DFT, docking) are indispensable for rationalizing experimental outcomes and guiding synthetic optimization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
